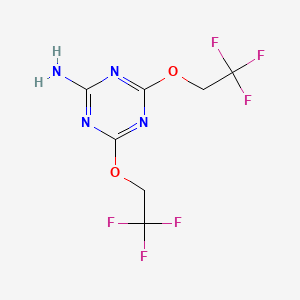
1,6-Dibromododecafluorohexano
Descripción general
Descripción
1,6-Dibromododecafluorohexane is a chemical compound with the molecular formula C6Br2F12. It is characterized by the presence of bromine and fluorine atoms attached to a hexane backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
1,6-Dibromododecafluorohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, 1,6-dibromododecafluorohexane is used to study the effects of fluorinated compounds on biological systems.
Medicine: Although not widely used in medicine, 1,6-dibromododecafluorohexane serves as a reference compound in the development of fluorinated pharmaceuticals.
Industry: In industrial applications, 1,6-dibromododecafluorohexane is used as a precursor for the synthesis of specialty chemicals and materials.
Métodos De Preparación
1,6-Dibromododecafluorohexane can be synthesized through several methods. One common synthetic route involves the bromination of dodecafluorohexane using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at elevated temperatures to ensure complete bromination .
In industrial settings, the production of 1,6-dibromododecafluorohexane may involve continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1,6-Dibromododecafluorohexane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms. Some of the common reactions include:
Nucleophilic Substitution: The bromine atoms in 1,6-dibromododecafluorohexane can be replaced by nucleophiles such as hydroxide ions, leading to the formation of fluorinated alcohols.
Elimination Reactions: Under basic conditions, 1,6-dibromododecafluorohexane can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and reagents used.
The major products formed from these reactions are typically fluorinated compounds, which retain the high stability and unique properties of the parent compound.
Mecanismo De Acción
The mechanism of action of 1,6-dibromododecafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved in these interactions are often related to the compound’s ability to undergo substitution and elimination reactions, which can alter the chemical structure and properties of the target molecules .
Comparación Con Compuestos Similares
1,6-Dibromododecafluorohexane can be compared with other similar compounds, such as:
1,6-Dichlorododecafluorohexane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and stability profiles.
1,6-Diiodododecafluorohexane: Contains iodine atoms, which can lead to different chemical behaviors and applications.
1,6-Dibromoperfluorohexane: Another brominated fluorinated compound with slight variations in its chemical properties.
The uniqueness of 1,6-dibromododecafluorohexane lies in its specific combination of bromine and fluorine atoms, which impart distinct reactivity and stability characteristics compared to its analogs .
Propiedades
IUPAC Name |
1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAPKQWKFYIOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Br)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC6F12Br, C6Br2F12 | |
| Record name | Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335129 | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-22-9 | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dibromododecafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)






